Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine

5-HT2A receptor Conformational restriction Phenethylamine analog

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine (CAS 2387043-72-1, molecular formula C₉H₁₁N, molecular weight 133.19 g/mol) is a primary amine-functionalized benzocyclobutene. Its core features a strained [4.2.0] bicyclic scaffold in which a cyclobutene ring is fused to a benzene ring, imposing conformational restriction on the aminomethyl side chain.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
Cat. No. B13684199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1CC2=C1C=CC(=C2)CN
InChIInChI=1S/C9H11N/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6,10H2
InChIKeyZEISTNJTKWGIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine – Chemical Identity, Physicochemical Baseline, and Research-Grade Procurement Specifications


Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine (CAS 2387043-72-1, molecular formula C₉H₁₁N, molecular weight 133.19 g/mol) is a primary amine-functionalized benzocyclobutene . Its core features a strained [4.2.0] bicyclic scaffold in which a cyclobutene ring is fused to a benzene ring, imposing conformational restriction on the aminomethyl side chain [1]. This architecture serves as the minimal pharmacophoric template for a series of potent, functionally selective 5-HT₂A receptor agonists (e.g., TCB-2) and is employed as a key building block in medicinal chemistry and materials science [2]. Predicted physicochemical properties – boiling point 247.5 ± 9.0 °C, density 1.102 ± 0.06 g/cm³, and pKa 9.59 ± 0.29 – define its handling and formulation window .

Why Benzylamine, Phenethylamine, or Flexible-Chain Analogs Cannot Replace Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine in Receptor-Targeted or Rigid-Backbone Applications


Simple aralkyl amines (e.g., benzylamine, phenethylamine) possess freely rotating side chains that populate multiple low-energy conformers in solution [1]. By contrast, the [4.2.0] bicyclic framework of bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine locks the aminomethyl group into a restricted conformational space, pre-organizing the pharmacophore for 5-HT₂A receptor recognition [2]. This entropic advantage translates into measurable gains in binding affinity and functional selectivity, as demonstrated by the substituted analog TCB-2 (Ki = 0.26 nM at human 5-HT₂A) versus the flexible parent 2C-B (Ki ≈ 2–4 nM) [2][3]. Directly substituting a flexible analog eliminates the conformational constraint that the strained benzocyclobutene core provides, thereby removing the structural basis for the differentiated pharmacological profile observed in this chemical series.

Head-to-Head Quantitative Differentiation: Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine vs. Flexible and Constrained Comparators


Conformational Restriction Drives 5-HT₂A Binding Affinity Gains Over Flexible Phenethylamine Precursors

The benzocyclobutene scaffold of bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine constrains the aminomethyl side chain into a single low-energy conformation that mimics the receptor-bound geometry of flexible hallucinogenic phenethylamines [1]. When appropriately substituted (e.g., 2,5-dimethoxy-4-bromo pattern), this scaffold yields TCB-2 with a Ki of 0.26 nM at human 5-HT₂A receptors – approximately 10- to 15-fold tighter binding than the unconstrained analog 2C-B (Ki ≈ 2–4 nM) [2]. The unsubstituted parent compound bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine represents the minimal constrained template, against which the contribution of each substituent to affinity and selectivity can be quantitatively deconvoluted [1].

5-HT2A receptor Conformational restriction Phenethylamine analog

65-Fold Functional Selectivity (PI Turnover vs. AA Release) Achieved by the Benzocyclobutene-Constrained Pharmacophore at 5-HT₂A

The conformationally restricted benzocyclobutene analog 2 (TCB-2) exhibits a 65-fold greater potency in stimulating phosphoinositide (PI) turnover (EC₅₀ ~1 nM) compared to arachidonic acid (AA) release (EC₅₀ ~65 nM) at the 5-HT₂A receptor [1]. This biased agonism profile is absent in the flexible parent compound 2C-B and is a direct consequence of the restricted conformational space imposed by the bicyclo[4.2.0]octa-1,3,5-triene core [1]. Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine constitutes the unsubstituted core that delivers this signaling bias, and is therefore the requisite starting point for any biased-ligand optimization campaign targeting 5-HT₂A [2].

Functional selectivity Signal transduction bias Drug discovery

Ivabradine Intermediate Pathway: Enantiomerically Pure (S)-3,4-Dimethoxy Derivative Enables High-Yield Enzymatic Synthesis

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine serves as the core structural progenitor for the (S)-3,4-dimethoxy-N-methyl methanamine intermediate used in Ivabradine manufacture [1]. A patented enzymatic process (FR2993561B1) achieves stereoselective synthesis of this intermediate using lipase-catalyzed aminolysis, yielding the (S)-enantiomer with >99% enantiomeric excess [2]. The 3-aminomethyl substitution pattern (vs. the 7-aminomethyl isomer) determines the regiochemical outcome of subsequent dimethoxy functionalization and N-methylation steps, making the 3-ylmethanamine isomer the specifically required input for this established commercial route [1].

Ivabradine synthesis Enzymatic resolution Process chemistry

Thermally Crosslinkable Benzocyclobutene Monomers for High-Performance OLED Hole-Transport Layers

The bicyclo[4.2.0]octa-1,3,5-trien-3-yl core undergoes thermally activated ring-opening above ~200 °C to generate reactive ortho-quinodimethane intermediates, enabling solvent-resistant crosslinked polymer networks without catalysts or outgassing [1]. In thermally activated delayed fluorescence (TADF) OLEDs, a hole-transporting side-chain polymer bearing the bicyclo[4.2.0]octa-1,3,5-trien-3-yl group achieved a maximum external quantum efficiency (EQE) of 18.5% after thermal crosslinking at 200 °C for 30 min, compared to 12.4% for a non-crosslinkable poly(vinylcarbazole) analog under identical device architecture [1]. The 3-aminomethyl variant of this core provides the amine handle for covalent incorporation into polymer backbones or small-molecule HTL materials .

OLED Hole-transport layer Thermally crosslinkable polymer

Procurement-Matched Application Scenarios for Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine


5-HT₂A Receptor Structure-Activity Relationship (SAR) Studies Requiring an Unsubstituted, Conformationally Constrained Scaffold

The compound serves as the minimal benzocyclobutene template for systematic SAR exploration of 5-HT₂A receptor ligands. Because the constrained core itself delivers ~10-fold affinity gains over flexible phenethylamine analogs [1], medicinal chemistry teams can use this unsubstituted scaffold to independently quantify the contribution of each aromatic substituent (e.g., 2-methoxy, 5-methoxy, 4-bromo) to receptor binding and functional selectivity, without confounding entropic effects from flexible side chains. Procurement at >95% purity (as specified by commercial suppliers) is recommended to ensure reliable radioligand competition data.

Biased Agonist Discovery Programs Targeting Signal-Transduction Pathway Dissociation at 5-HT₂A

The benzocyclobutene core of bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine is the validated template for achieving functional selectivity (65-fold PI/AA bias) at 5-HT₂A receptors [2]. Drug discovery groups pursuing non-hallucinogenic 5-HT₂A agonists for psychiatric or neurodegenerative indications require this core scaffold as the starting point for lead optimization, ensuring that downstream candidates retain the biased signaling profile conferred by conformational restriction.

Ivabradine Process Chemistry: Regiochemically Specified Intermediate for Enzymatic Resolution

For pharmaceutical process development groups manufacturing Ivabradine or its salts, the 3-ylmethanamine regioisomer is the specified input for validated enzymatic resolution pathways that deliver the (S)-3,4-dimethoxy-N-methyl methanamine intermediate with >99% ee [3]. Substituting the 7-ylmethanamine isomer leads to an incorrect regioisomer incompatible with established downstream coupling steps. Procurement of the correct 3-yl isomer with documented regioisomeric purity is therefore critical for route fidelity.

Thermally Crosslinkable Hole-Transport Materials for High-Efficiency TADF OLEDs

The 3-aminomethyl-functionalized benzocyclobutene monomer enables covalent incorporation of the thermally crosslinkable bicyclo[4.2.0]octa-1,3,5-triene unit into HTL polymers. OLED devices employing such crosslinked HTL layers have demonstrated a ~49% improvement in EQE (18.5% vs. 12.4%) over non-crosslinkable PVK analogs [4]. Materials scientists developing solution-processable, solvent-resistant charge-transport layers for next-generation displays should specify this amine-functionalized monomer for direct polymer integration.

Quote Request

Request a Quote for Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.